(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is an organic compound that features a piperidine ring substituted with a 2-methylpropanesulfonyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Sulfonylation: The piperidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.
Aldol Condensation: The final step involves an aldol condensation reaction between the sulfonylated piperidine and benzaldehyde to form the phenylprop-2-en-1-one moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety.
Substitution: The sulfonyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one: Similar compounds may include other piperidine derivatives with sulfonyl groups and phenylprop-2-en-1-one moieties.
Unique Features: The specific substitution pattern and functional groups of this compound may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-15(2)14-23(21,22)17-9-6-12-19(13-17)18(20)11-10-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRETOPAPXXHO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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